molecular formula C33H30BrCl2N3O5S B421799 ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421799
M. Wt: 731.5g/mol
InChI Key: FQHZBVUAXSMWEM-DICXZTSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .

Preparation Methods

The synthesis of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-[4-(DIMETHYLAMINO)PHENYL]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple stepsThe reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its anti-inflammatory and antihypertensive effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation. The anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidines with different substituents. For example:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties.

Properties

Molecular Formula

C33H30BrCl2N3O5S

Molecular Weight

731.5g/mol

IUPAC Name

ethyl (2Z)-2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H30BrCl2N3O5S/c1-6-43-32(41)28-18(2)37-33-39(29(28)20-8-11-23(12-9-20)38(3)4)31(40)27(45-33)15-19-13-24(34)30(26(14-19)42-5)44-17-21-7-10-22(35)16-25(21)36/h7-16,29H,6,17H2,1-5H3/b27-15-

InChI Key

FQHZBVUAXSMWEM-DICXZTSXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C

Origin of Product

United States

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